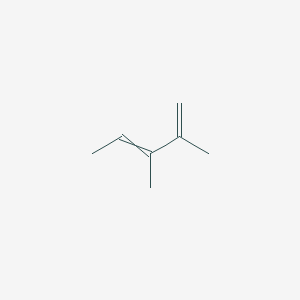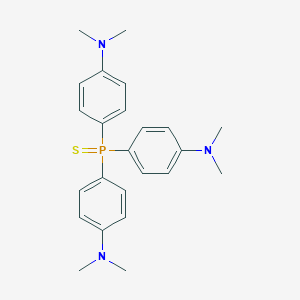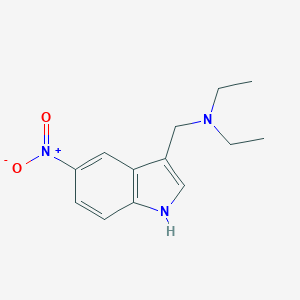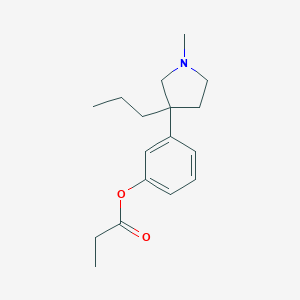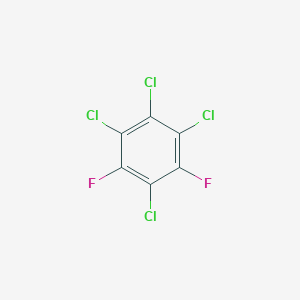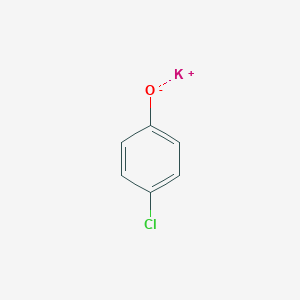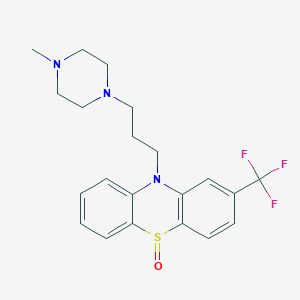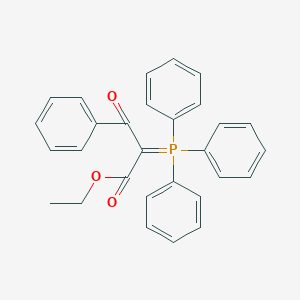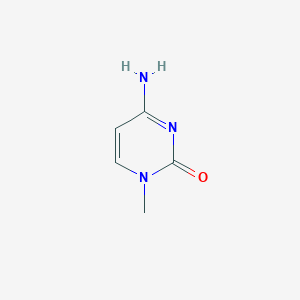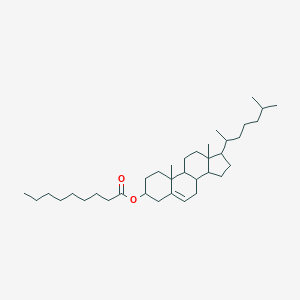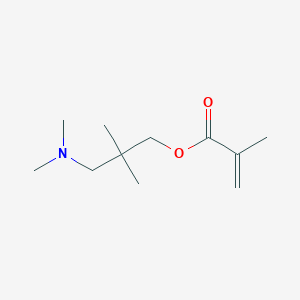
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of methacrylic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate typically involves the esterification of methacrylic acid with [3-(dimethylamino)-2,2-dimethylpropyl] alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dimethylamino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(methacrylate) derivatives, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as drug candidates due to their ability to interact with biological targets.
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as drug delivery agents or as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of surfactants, emulsifiers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparación Con Compuestos Similares
[3-(Dimethylamino)-2,2-dimethylpropyl] methacrylate: This compound is similar in structure but has a methacrylate group instead of a methacrylate ester.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and a methacrylate group but differs in the alkyl chain length.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
1118-38-3 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
Clave InChI |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
SMILES isomérico |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES canónico |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

